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molecular formula C3H5N3S2 B043264 2-Amino-5-(methylthio)-1,3,4-thiadiazole CAS No. 5319-77-7

2-Amino-5-(methylthio)-1,3,4-thiadiazole

Cat. No. B043264
M. Wt: 147.2 g/mol
InChI Key: PCLAZAJARAIGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537962

Procedure details

2-amino-5-methylthio-1,3,4-thiadiazole (9.4 g) was reacted with ethyl 4-chloro-acetoacetate (15.8 g) in polyphosphoric acid (50 g) under stirring at 100° C. for 1 hour. After cooling, dilution with ice water and neutralization with 35% NaOH, the precipitate was filtered and washed with water until neutral to give 7-chloromethyl-2-methylthio-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one, m.p. 168°-169° C. (12.4 g), which was reacted with triphenylphosphine (14.4 g) in acetonitrile (250 ml) under stirring at reflux temperature for 24 hours. After cooling the precipitate was filtered and washed with isopropyl ether to give (2-methylthio-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-7-yl)-methyl-triphenylphosphonium chloride (24 g), which was suspended in dimethylsulphoxide (100 ml) and treated dropwise with potassium terbutoxide (5 g) dissolved in dimethylsulphoxide (80 ml) at a temperature of about 20° C. The solution of the ylide so obtained was then reacted with benzaldehyde (4.65 g) at room temperature for 60 minutes. After dilution with ice water the precipitate was extracted with ethyl acetate and the organic solution was evaporated in vacuo to dryness: after purification over SiO2 column with CHCl3 -hexane, crystallization from CH2Cl2 -methanol gave 3.8 g of 2-methylthio-7-trans-(2-phenyl-ethenyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one, m.p. 180°-182° C., N.M.R. (CDCl3) δp.p.m.: 2.82 (s) (3H, --SCH3), 6.35 (s) (1H, C-6 proton), 6.70 (d) (1H, β-ethenyl proton), 7.2-7.7 (m) (5H, phenyl protons), 7.70 (d) (1H, α-ethenyl proton); JHαHβ =16 Hz.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([S:7][CH3:8])=[N:5][N:6]=1.[Cl:9][CH2:10][C:11](=O)[CH2:12][C:13](OCC)=[O:14]>>[Cl:9][CH2:10][C:11]1[N:1]=[C:2]2[S:3][C:4]([S:7][CH3:8])=[N:5][N:6]2[C:13](=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC=1SC(=NN1)SC
Name
Quantity
15.8 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
dilution with ice water and neutralization with 35% NaOH, the precipitate was filtered
WASH
Type
WASH
Details
washed with water until neutral

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)N=C(S2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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